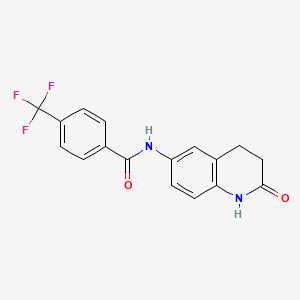

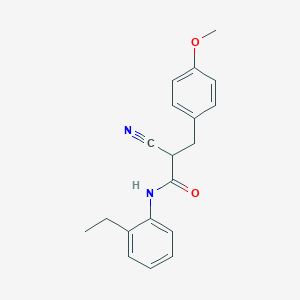

N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-(trifluoromethyl)benzamide, also known as TFB-TQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Copper(II)-catalyzed Remote Sulfonylation

Copper(II)-catalyzed remote sulfonylation of aminoquinolines, including derivatives of N-(quinolin-8-yl)benzamide, has been developed for generating environmentally benign byproducts. This method utilizes sodium sulfinates as sulfide sources, resulting in moderate to high yields of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This process is highlighted for its environmental friendliness and efficiency in producing less odorous and more sustainable chemical products (Xia et al., 2016).

Heterogeneous Chitosan@Copper(II)‐Catalyzed Remote Trifluoromethylation

The first remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives has been accomplished using a chitosan-based heterogeneous copper catalyst under mild conditions. This process, employing the Langlois reagent (CF3SO2Na) as a "CF3" source, provides a broad substrate scope with excellent yields and reusability of the catalyst, demonstrating a significant advancement in the selective activation and functionalization of N-(quinolin-8-yl)benzamide derivatives (Shen et al., 2016).

Synthesis and Properties of Quinoline Derivatives

The coupling of quinoline-6-amine with furan-2-carbonyl chloride led to the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide, which was further processed to yield various quinoline derivatives. These derivatives underwent electrophilic substitution reactions and nucleophilic substitution, showcasing the chemical versatility and potential applicability of quinoline-based compounds in synthetic organic chemistry (El’chaninov & Aleksandrov, 2017).

Metal-free Synthesis of Quinolines

A novel metal-free synthesis approach for quinolines via direct condensation of amides with alkynes has been reported. This process underscores the role of N-aryl nitrilium intermediates, identified through advanced NMR techniques, in the formation of quinolines, offering a new pathway for synthesizing this class of compounds efficiently and with diverse functional group tolerance (Ye et al., 2018).

Fluorescent Chemosensor for Zn(2+)

A fluorescent sensor based on quinoline derivatives has been developed for the selective and sensitive detection of Zn(2+) ions. This sensor, incorporating a quinoline group as the fluorogenic unit, demonstrates excellent selectivity over other cations in acetonitrile aqueous solution, illustrating the potential of quinoline derivatives in analytical and environmental chemistry (Li et al., 2014).

特性

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c18-17(19,20)12-4-1-10(2-5-12)16(24)21-13-6-7-14-11(9-13)3-8-15(23)22-14/h1-2,4-7,9H,3,8H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKBJNHOMMFPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone](/img/structure/B2691501.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2691505.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2691506.png)

![4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2691510.png)

![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)

![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)

![2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2691519.png)